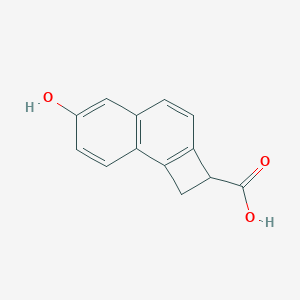

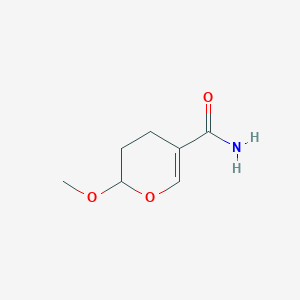

2-氟-6-异丙基苯胺

描述

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their applications in medicinal chemistry and as radiopharmaceuticals. For example, the paper titled "4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride" discusses the synthesis of N-protected 4-fluoropyrrolidine derivatives, which are synthesized by double fluorination of N-protected 4-hydroxyproline using Fluolead . Similarly, "Enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine by isotopic exchange" describes a three-step nucleophilic synthesis of fluorinated amino acids starting from fluoride . These methods could potentially be adapted for the synthesis of 2-fluoro-6-isopropylaniline by applying the principles of fluorination and protection of functional groups.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity. The papers provided do not directly address the molecular structure of 2-fluoro-6-isopropylaniline, but they do provide information on the structure of similar fluorinated compounds. For instance, the stereochemistry of fluorinated prolines is discussed in "Practical syntheses of 4-fluoroprolines" . Understanding the stereochemistry and molecular interactions of these compounds can be useful when considering the molecular structure of 2-fluoro-6-isopropylaniline.

Chemical Reactions Analysis

Fluorinated compounds often participate in unique chemical reactions due to the electronegativity and small size of the fluorine atom. The synthesis routes described in the papers involve reactions such as double fluorination, isotopic exchange, and the removal of protecting groups . These reactions are relevant to the chemical behavior of 2-fluoro-6-isopropylaniline and can provide a basis for predicting its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. While the papers do not specifically discuss the properties of 2-fluoro-6-isopropylaniline, they do mention properties of related compounds. For example, the enantiomeric purity of fluorinated amino acids is highlighted in the synthesis of radiopharmaceuticals . The incorporation of fluorinated prolines into collagen is also mentioned, which suggests that fluorinated analogs can mimic the behavior of natural amino acids . These insights can help infer the properties of 2-fluoro-6-isopropylaniline, such as its potential solubility, stability, and reactivity.

科学研究应用

放射性药物开发

2-氟-6-异丙基苯胺与放射性药物开发中使用的氟化芳香族氨基酸相关。例如,6-18F-氟-L-多巴,一种氟化芳香族氨基酸,用于神经学和肿瘤学PET成像。一项研究开发了一种更高效和自动化的“一锅法”制备该化合物的方法,突出了其在诊断(Wagner, Ermert, & Coenen, 2009)中的潜力。

“聚四氟乙烯”蛋白质和酶修饰

氟化氨基酸,包括结构类似于2-氟-6-异丙基苯胺的氨基酸,可以被合并到蛋白质中,赋予它们新颖的特性,如溶剂抗性和稳定性。这一概念导致了“聚四氟乙烯”蛋白质的发展,对工业应用和合成生物学(Merkel, Schauer, Antranikian, & Budisa, 2010)具有重要潜力。

荧光氨基酸开发

将荧光团体合成地合并到蛋白质中是蛋白质研究的一个关键领域。荧光氨基酸,如丹磺氨酸,已被合并到蛋白质中,用于研究蛋白质结构、动态和相互作用。这种技术适用于各种生物体,用于生物化学和细胞研究(Summerer et al., 2006)。

催化和有机合成

类似于2-氟-6-异丙基苯胺的(N-二苯基膦基)-异丙基苯胺等化合物已被合成,并显示出在Suzuki和Heck交叉偶联反应中起催化作用的潜力。这表明它们在有机合成和制药生产中作为催化剂的潜力(Aydemir et al., 2009)。

抗病毒和抗癌研究

与2-氟-6-异丙基苯胺结构相关的氟化核苷和核苷酸由于其抗病毒和抗癌特性而引起了极大兴趣。了解它们在靶结合位点的相互作用对于药物开发至关重要(Lewis et al., 2011)。

蛋白质NMR分析

像2-氟基酪氨酸这样的氟化氨基酸可以被合并到蛋白质中用于NMR研究,从而分析分子相互作用和蛋白质结构。这种方法提供了对蛋白质动态和相互作用的见解(Ycas et al., 2019)。

HIV-1抑制研究

类似于2-氟-6-异丙基苯胺结构的氟代化合物已被探索其在抑制HIV-1活性方面的潜力。这项研究对于开发针对HIV的新治疗方法具有重要意义(Abdel-Rahman, Makki, & Al-Romaizan, 2014)。

属性

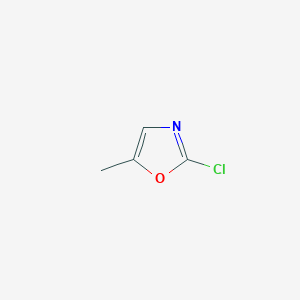

IUPAC Name |

2-fluoro-6-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWWFQXGHKEDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566972 | |

| Record name | 2-Fluoro-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-isopropylaniline | |

CAS RN |

126476-48-0 | |

| Record name | 2-Fluoro-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)

![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)